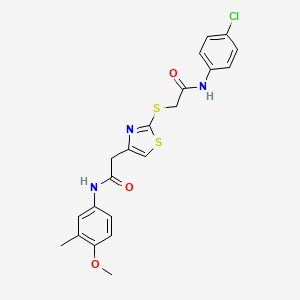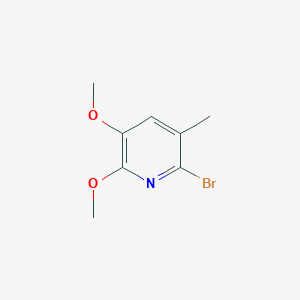
N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide, also known as C16, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and is characterized by its unique chemical structure, which makes it an attractive target for drug discovery and development.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide has been found to have a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of angiogenesis and metastasis. N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide has also been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide is its potent anti-cancer activity, which makes it a valuable tool for cancer research. However, N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide is also associated with some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations need to be taken into consideration when designing experiments involving N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide.
Zukünftige Richtungen
There are several future directions for research involving N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide. Another area of interest is the identification of the molecular targets of N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide, which could provide insights into its mechanism of action and potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide in preclinical and clinical trials, with the ultimate goal of developing novel cancer therapeutics.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide involves the reaction of 4-chloroaniline with phthalic anhydride to form 4-(4-chlorophenyl)-phthalic anhydride. This intermediate is then reacted with aniline to form N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide. The overall synthesis of N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application for N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide is in the field of cancer research. Studies have shown that N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide has potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of novel cancer therapeutics.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3/c22-14-7-9-15(10-8-14)23-19(25)13-5-11-16(12-6-13)24-20(26)17-3-1-2-4-18(17)21(24)27/h1-12H,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVARKJFKLDUNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chlorooxazolo[4,5-c]pyridine](/img/structure/B2401200.png)

![N-Phenyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2401205.png)
![[1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea](/img/structure/B2401206.png)
![1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2401207.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2401208.png)

![1-(4-chlorobenzyl)-3'-(4-isopropylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2401211.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401214.png)
![4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401215.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2401217.png)

![8-chloro-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2401220.png)